molecular formula C23H20ClN3O5S B2494642 N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207060-15-8

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2494642
CAS No.: 1207060-15-8
M. Wt: 485.94
InChI Key: PUCZFAUUCWNFJU-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20ClN3O5S and its molecular weight is 485.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

The compound N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide and its derivatives have been explored in the synthesis of novel heterocyclic compounds. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated for their potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit cyclooxygenase inhibition and have shown significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of such heterocyclic compounds synthesized from complex acetamides.

Antimicrobial Activity

The antimicrobial potential of compounds synthesized from chloroacetamide and pyrimidinone derivatives has been extensively studied. For example, a study on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, revealed that these compounds have significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Radioligand Imaging Applications

The chemical framework of this compound is conducive to the synthesis of selective ligands for radioligand imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with a fluorine atom for labeling with fluorine-18, facilitates in vivo imaging using positron emission tomography, indicating its potential in diagnostic imaging and research into various diseases (Dollé, Hinnen, Damont, et al., 2008).

Anticancer Activity

Research on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been conducted to find new anticancer agents. These studies have shown that attaching different aryloxy groups to the C2 of the pyrimidine ring can yield compounds with appreciable cancer cell growth inhibition, indicating a promising avenue for anticancer drug development (Al-Sanea, Parambi, Shaker, et al., 2020).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5S/c1-30-14-6-4-13(5-7-14)15-11-33-22-21(15)25-12-27(23(22)29)10-20(28)26-17-8-16(24)18(31-2)9-19(17)32-3/h4-9,11-12H,10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCZFAUUCWNFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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